REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]1([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>C(Cl)Cl>[C:11]1([CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[O:22])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCO
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at this temperature for 30 minutes the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
is cooled to -78° C.
|
Type
|
STIRRING
|
Details
|
After stirring 15 minutes the reaction bath
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C. over 40 minutes
|
Duration
|
40 min
|
Type
|
WASH
|
Details
|
The reaction mixture is then washed with 500 mL water
|
Type
|
EXTRACTION
|
Details
|
The water layer is then back-extracted with CH2Cl2 (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions are washed with 300 mL 2 N HCl, 100 mL water, 200 mL NaHCO3, 100 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |